molecular formula C16H17ClN2O3S B252048 N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide

N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide

Cat. No. B252048
M. Wt: 352.8 g/mol
InChI Key: UAZANOZQMDUFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide, also known as CAY10595, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell growth, proliferation, and survival. In

Mechanism of Action

N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide inhibits the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many types of cancer and is involved in the regulation of cell growth and survival. By inhibiting CK2, N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide can induce cell death in cancer cells and inhibit tumor growth. Additionally, CK2 is involved in the regulation of inflammation and neurodegeneration, making N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide a potential therapeutic agent for these diseases.
Biochemical and Physiological Effects:
N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide has been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide is its relatively low potency compared to other CK2 inhibitors. Additionally, N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide may have off-target effects that need to be taken into consideration when interpreting experimental results.

Future Directions

There are several future directions for the study of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective CK2 inhibitors based on the structure of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide and its mechanism of action.

Synthesis Methods

N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide can be synthesized using a multi-step synthesis method. The first step involves the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 4-chloro-3-methylphenyl acetate. The second step involves the reaction of 4-chloro-3-methylphenyl acetate with ethylenediamine to form 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl acetate. The third step involves the reaction of 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl acetate with thiophene-2-carboxylic acid to form N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide.

Scientific Research Applications

N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. As a CK2 inhibitor, N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide has been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

N-[2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17ClN2O3S/c1-11-9-12(4-5-13(11)17)22-10-15(20)18-6-7-19-16(21)14-3-2-8-23-14/h2-5,8-9H,6-7,10H2,1H3,(H,18,20)(H,19,21)

InChI Key

UAZANOZQMDUFNK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCNC(=O)C2=CC=CS2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCNC(=O)C2=CC=CS2)Cl

Origin of Product

United States

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